

A Technical Guide to 4-Fluoro-2-nitropyridine: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: **4-Fluoro-2-nitropyridine**

Cat. No.: **B1388185**

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Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated heterocyclic compounds have become indispensable building blocks. The strategic incorporation of fluorine into organic scaffolds can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.^[1] **4-Fluoro-2-nitropyridine** is a key exemplar of this class of reagents. Its pyridine core, activated by a strongly electron-withdrawing nitro group and functionalized with a fluorine atom—an excellent leaving group in nucleophilic aromatic substitution—makes it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of **4-Fluoro-2-nitropyridine**, detailing its properties, plausible synthetic routes, characteristic reactivity, and pivotal applications in drug discovery and beyond.

Section 1: Compound Identification and Physicochemical Properties

Accurate identification is the foundation of all chemical research. **4-Fluoro-2-nitropyridine** is well-characterized by standard identifiers and exhibits distinct physical properties that dictate its handling and use in synthesis.

Table 1: Core Compound Identifiers

Identifier	Value	Source(s)
IUPAC Name	4-fluoro-2-nitropyridine	[2]
CAS Number	884495-09-4	[2] [3]
Molecular Formula	C ₅ H ₃ FN ₂ O ₂	[2] [4] [5]
Molecular Weight	142.09 g/mol	[2] [4]
SMILES	O \equiv --INVALID-LINK-- C1=NC=CC(F)=C1	[2]
InChI Key	LBLMBLVHTJEEDZ- UHFFFAOYSA-N	[5]

Table 2: Physicochemical Data

Property	Value	Source(s)
Appearance	Solid	[5]
Boiling Point	261.4°C	[4]
Purity	Typically \geq 95%	[2] [5]
Storage Conditions	Store at 2-8°C under an inert atmosphere	[3] [4]

Section 2: Synthesis and Mechanistic Considerations

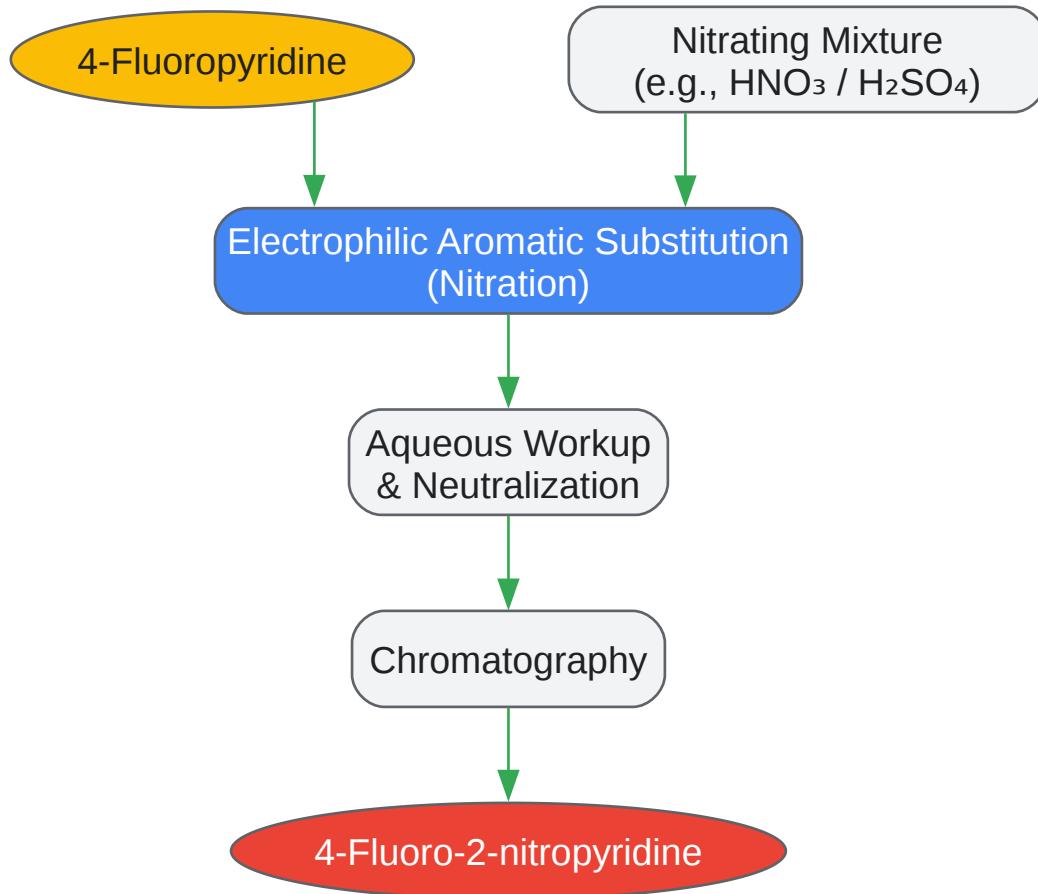
The regioselective synthesis of polysubstituted pyridines is a non-trivial challenge in organic chemistry. While a specific, published route for **4-Fluoro-2-nitropyridine** is not readily available, its structure suggests a logical synthetic approach based on the principles of electrophilic aromatic substitution on a pyridine ring.

Proposed Synthetic Pathway: Nitration of 4-Fluoropyridine

The most direct conceptual route is the nitration of commercially available 4-fluoropyridine. The pyridine nitrogen is a deactivating group, making the ring less reactive towards electrophiles than benzene. Furthermore, under strongly acidic nitrating conditions, the nitrogen is protonated, further increasing its deactivating effect. Electrophilic attack is directed to the 3- and 5-positions. The fluorine atom at C-4 is an ortho-, para-director but is deactivating. The combination of these electronic effects suggests that nitration will preferentially occur at the C-3 and C-5 positions. However, the presence of the nitro group at C-2 in the target molecule implies that other synthetic strategies, perhaps starting from a pre-functionalized pyridine, might be employed in industrial settings.

A plausible laboratory-scale synthesis can be adapted from established protocols for nitrating substituted pyridines.^[6]

Illustrative Synthesis Workflow



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